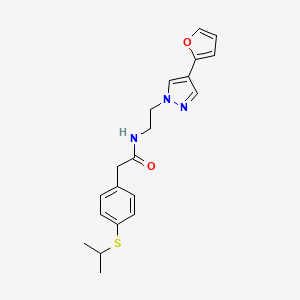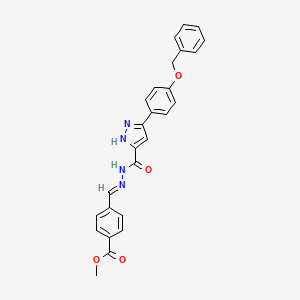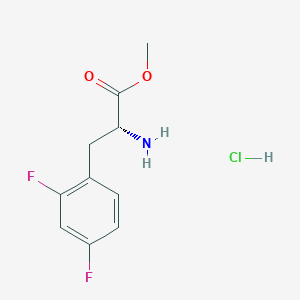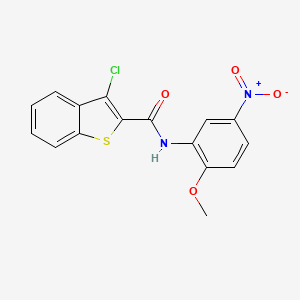![molecular formula C14H15FN2OS B2657603 (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one CAS No. 866156-18-5](/img/structure/B2657603.png)
(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a diethylamino group, a fluorophenyl group, and a thiazol-4-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 2-amino-4-diethylaminothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics and as a component in organic light-emitting diodes (OLEDs).
Biological Studies: Researchers study the compound’s interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation. The fluorophenyl group enhances its binding affinity to these targets, while the thiazole core contributes to its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-2-(dimethylamino)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one
- (5E)-2-(diethylamino)-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one
- (5E)-2-(diethylamino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one
Uniqueness
(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for medicinal chemistry research, particularly in the development of new therapeutic agents.
Propiedades
IUPAC Name |
(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-3-17(4-2)14-16-13(18)12(19-14)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKXTGFWYBKNJW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=O)C(=CC2=CC=C(C=C2)F)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC(=O)/C(=C\C2=CC=C(C=C2)F)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2657523.png)
![N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2657524.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2657525.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2657527.png)
![1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2657528.png)
![3-[2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]propanoic acid](/img/structure/B2657529.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide](/img/structure/B2657533.png)

![3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2657540.png)
![(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2657541.png)

